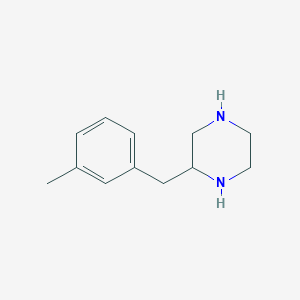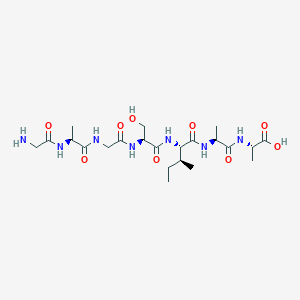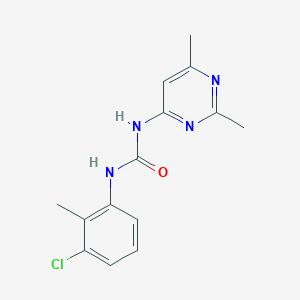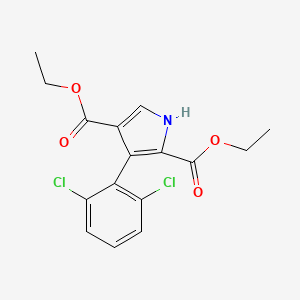![molecular formula C16H17BrFNO3S B12598466 [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)- CAS No. 871113-76-7](/img/structure/B12598466.png)
[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-2’-fluoro-N-(4-hydroxybutyl)- is a complex organic compound that features a biphenyl core substituted with a sulfonamide group, a bromo and fluoro substituent, and a hydroxybutyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-2’-fluoro-N-(4-hydroxybutyl)- typically involves multiple steps. One common route starts with the preparation of 4-bromo-2-fluorobiphenyl, which can be synthesized via a halogenation reaction using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane at low temperatures . The sulfonamide group can be introduced through a sulfonation reaction, and the hydroxybutyl chain can be attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutyl chain, forming ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromo and fluoro substituents make the compound amenable to various substitution reactions, such as nucleophilic aromatic substitution (SNAr).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl chain can yield butyric acid derivatives, while substitution reactions can introduce various functional groups at the bromo or fluoro positions.
科学的研究の応用
Chemistry
In chemistry, [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-2’-fluoro-N-(4-hydroxybutyl)- is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The sulfonamide group is known for its bioactivity, and the compound’s ability to undergo various chemical modifications makes it a candidate for drug development.
Industry
In the industrial sector, the compound’s properties are explored for applications in material science, such as the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-2’-fluoro-N-(4-hydroxybutyl)- involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.
類似化合物との比較
Similar Compounds
4-Bromo-2-fluorobiphenyl: A simpler analog without the sulfonamide and hydroxybutyl groups.
4-Bromobiphenyl: Lacks the fluoro substituent and additional functional groups.
4-Fluorobiphenyl: Contains only the fluoro substituent on the biphenyl core.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-2’-fluoro-N-(4-hydroxybutyl)- lies in its combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. The presence of both bromo and fluoro substituents, along with the sulfonamide and hydroxybutyl groups, allows for a wide range of chemical transformations and applications.
特性
CAS番号 |
871113-76-7 |
|---|---|
分子式 |
C16H17BrFNO3S |
分子量 |
402.3 g/mol |
IUPAC名 |
4-(4-bromo-2-fluorophenyl)-N-(4-hydroxybutyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17BrFNO3S/c17-13-5-8-15(16(18)11-13)12-3-6-14(7-4-12)23(21,22)19-9-1-2-10-20/h3-8,11,19-20H,1-2,9-10H2 |
InChIキー |
WDIIRXCTHWFBNY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Br)F)S(=O)(=O)NCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene](/img/structure/B12598394.png)

![1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene](/img/structure/B12598408.png)
![4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12598415.png)
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)
![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)
![1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B12598447.png)
![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)

![1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12598471.png)

